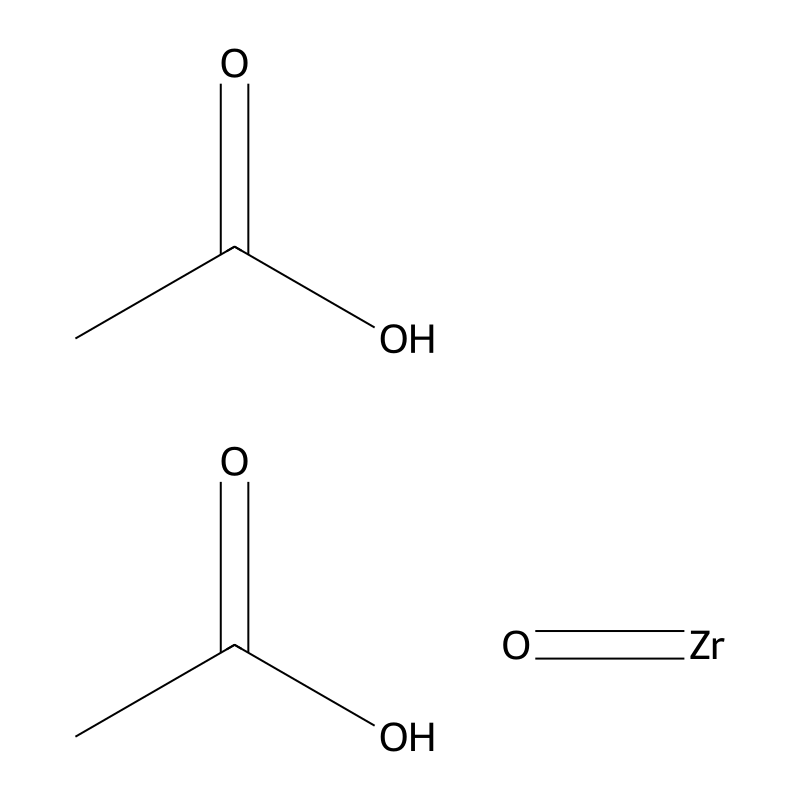

Zirconium di(acetate) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursors

One promising area of research for zirconium bis(acetato-kappaO)oxo complexes is their use as precursors for catalysts. These complexes can be transformed into active catalysts for various reactions, including:

- Polymerization: By introducing additional ligands, the zirconium complex can be tailored to control the polymerization of various monomers, leading to the creation of new polymers with specific properties [].

- Organic synthesis: The controlled reactivity of the zirconium-oxo bond allows these complexes to be used as catalysts for organic transformations, such as C-H activation and bond formation reactions [].

These are just a few examples, and the potential catalytic applications of zirconium bis(acetato-kappaO)oxo complexes are still being explored.

Material Science Applications

The unique structure of zirconium bis(acetato-kappaO)oxo complexes makes them interesting candidates for material science applications. Some potential areas of exploration include:

- Metal-organic frameworks (MOFs): These complexes can be used as building blocks for the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis [].

- Precursors for ceramic materials: By controlling the decomposition of the complex, researchers can create new ceramic materials with specific properties, such as high thermal stability or tailored electrical conductivity [].

Zirconium di(acetate) oxide, with the chemical formula CHOZr and CAS number 5153-24-2, is a coordination compound of zirconium. It appears as a colorless to light yellow liquid with a melting point of approximately -7°C and a density of about 1.46 g/cm³ . This compound is characterized by its ability to form stable complexes with various ligands due to the presence of the zirconium ion, which has a high coordination number.

Zirconium di(acetate) oxide can be synthesized through several methods:

- Direct Reaction: Reacting zirconium oxide with acetic acid under controlled conditions yields zirconium di(acetate) oxide.

- Sol-gel Process: A sol-gel method can also be employed, where zirconium alkoxides are hydrolyzed in the presence of acetic acid to form the desired compound.

- Precipitation Method: Mixing solutions of zirconium salts with sodium acetate results in precipitation of zirconium di(acetate) oxide .

Zirconium di(acetate) oxide has several applications across different fields:

Interaction studies involving zirconium di(acetate) oxide focus on its reactivity with other compounds and its behavior in biological systems. The compound's interactions with various ligands can influence its stability and reactivity, making it an interesting subject for research in coordination chemistry and materials science. Investigations into its interactions with biological molecules could provide insights into its potential biomedical applications .

Several compounds exhibit similarities to zirconium di(acetate) oxide, particularly in terms of structure and reactivity:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zirconium acetate | CHOZr | Contains two acetate groups; more complex structure |

| Titanium di(acetate) | CHOTi | Similar coordination chemistry; different metal ion |

| Hafnium di(acetate) | CHOHf | Analogous to zirconium; used in high-temperature applications |

Zirconium di(acetate) oxide is unique due to its specific coordination environment and potential applications that leverage its properties as a precursor for other materials and as a functional agent in various chemical processes .

The study of zirconium’s coordination chemistry dates back to early investigations into its hydrolysis products. Zirconium(IV) exhibits a strong tendency to form polynuclear clusters in aqueous solutions, primarily due to its high charge density and hydrolysis-prone nature. Key milestones include:

The shift from hydrolysis-driven polynuclear clusters to controlled coordination with organic ligands, such as acetate, marked a pivotal phase in zirconium chemistry. This transition enabled tailored synthesis of stable complexes for catalytic and materials applications.

Discovery and Early Characterization of Zirconium Acetate Complexes

Zirconium di(acetate) oxide was first synthesized through reactions of zirconyl chloride (ZrOCl₂) with acetic acid, yielding hexanuclear structures that incorporate oxide, hydroxide, and acetate ligands. Early studies highlighted its distinct coordination environment compared to simpler zirconium acetates (e.g., Zr(CH₃COO)₄). Key findings include:

The hexanuclear structure of zirconium di(acetate) oxide—preserved in both solution and solid states—was confirmed via Zr K-edge EXAFS spectroscopy and single-crystal X-ray diffraction. This structural rigidity distinguishes it from labile zirconium acetate complexes, which often undergo hydrolysis.

Evolution of Research Interest in Zirconium Di(acetate) Oxide

Research on zirconium di(acetate) oxide has intensified due to its role in advanced materials. Key drivers include:

- Metal-Organic Frameworks (MOFs): Zirconium di(acetate) oxide serves as a precursor for UiO-66 analogs, enabling the design of microporous materials with tailored pore sizes and functionalities.

- Catalysis: Its stability and reactivity make it suitable for ring-opening polymerization and hydrolysis reactions.

- Structural Insights: Comparative studies with other zirconium complexes (e.g., DFO, 4HMS) have elucidated coordination preferences of Zr⁴⁺.

Recent advances in heteroleptic cage synthesis further highlight its versatility, as demonstrated by the incorporation of mixed ligands (e.g., terephthalate, isophthalate) to control cage geometry.

Zirconium-Oxygen Bonding Configurations

Zirconium di(acetate) oxide exhibits a complex molecular structure characterized by multiple zirconium-oxygen bonding arrangements. The compound has the molecular formula Carbon₄Hydrogen₄Oxygen₆Zirconium with a molecular weight of 239.29 grams per mole [1] [2] [3]. Structural investigations using extended X-ray absorption fine structure spectroscopy have revealed that the zirconium centers adopt distorted octahedral coordination geometries with varying zirconium-oxygen bond distances [4] [5].

The zirconium-oxygen bonding configurations in this compound are characterized by two distinct types of interactions. The first involves shorter zirconium-oxygen bonds at approximately 2.119 Angstroms, which correspond to interactions with μ₃-oxygen atoms. The second type features longer bonds at approximately 2.252 Angstroms, associated with μ-oxygen atoms from carboxylate ligands [6]. These bond distance variations reflect the different coordination environments around the zirconium centers and contribute to the overall structural complexity of the compound.

In zirconium oxo cluster compounds, the coordination geometry of zirconium atoms typically involves six to eight oxygen atoms arranged in a distorted octahedral fashion [7] [5]. The distortion from ideal octahedral geometry arises from the different types of oxygen ligands present in the structure, including bridging oxo groups, hydroxo groups, and acetate ligands. This structural arrangement is consistent with the general behavior of Group 4 metal oxo clusters, where the metal centers tend to adopt high coordination numbers with oxygen-containing ligands [8].

Ligand Coordination Modes

The acetate ligands in zirconium di(acetate) oxide exhibit bridging bidentate coordination modes, as evidenced by infrared spectroscopic analysis [9]. The frequency separation between asymmetric and symmetric carboxyl stretching vibrations provides crucial information about the coordination mode of acetate ions. In this compound, the frequency separation of 140 wavenumbers indicates bridging bidentate coordination, which falls within the expected range for such coordination modes [9].

In bridging bidentate coordination, each acetate ligand coordinates to two different zirconium centers through both oxygen atoms of the carboxylate group. This coordination mode results in the formation of polynuclear structures and contributes to the overall stability of the compound. The bridging nature of the acetate ligands facilitates the formation of extended structures or clusters, which is characteristic of many zirconium carboxylate compounds [10].

Research on zirconium oxo clusters has demonstrated that ligand coordination modes can be systematically varied to control the properties of the resulting materials [8]. In the case of zirconium di(acetate) oxide, the acetate ligands serve multiple functions: they act as bridging units connecting zirconium centers, they provide charge balance for the cationic zirconium-oxo core, and they influence the overall solubility and reactivity of the compound [11].

The coordination environment around zirconium in these compounds is further complicated by the presence of oxo and hydroxo ligands. These ligands can adopt various coordination modes, including terminal, bridging (μ₂), and triply bridging (μ₃) arrangements. The specific distribution of these coordination modes depends on factors such as pH, concentration, and the presence of other ligands in solution [10] [12].

Physicochemical Properties

Thermal Stability and Phase Transitions

Zirconium di(acetate) oxide demonstrates distinct thermal behavior patterns that are closely related to its decomposition pathway and the formation of zirconium oxide phases. At temperatures below 450 degrees Celsius, the compound serves as a precursor for zirconia formation, with the acetate ligands beginning to decompose and convert to oxide linkages [13] [14]. This low-temperature conversion pathway makes the compound valuable as a precursor for ceramic materials and catalysts.

The thermal decomposition process involves several distinct stages. Between 450 and 500 degrees Celsius, organic decomposition begins, with the acetate ligands undergoing pyrolysis and the formation of intermediate oxo-hydroxo species [14]. As the temperature increases to the 500-700 degrees Celsius range, tetragonal zirconium dioxide becomes the stable phase, although the exact phase depends on particle size and heating rate [14] [15].

A critical phase transition occurs in the 700-800 degrees Celsius range, where the tetragonal to monoclinic transformation begins [14] [15]. This transformation is accompanied by a significant volume change of approximately 7.5 percent, which can generate substantial mechanical stresses in ceramic materials [15]. At temperatures between 800 and 900 degrees Celsius, mixed tetragonal and monoclinic phases coexist, while at 1000 degrees Celsius, the monoclinic phase becomes predominant [14].

Higher temperature phase transitions continue to occur at elevated temperatures. The monoclinic to tetragonal transition takes place at approximately 1170 degrees Celsius, and the tetragonal to cubic transition occurs at around 2370 degrees Celsius [15]. These high-temperature transitions are important for applications requiring specific crystal structures and thermal stability.

Solubility and Solution Behavior

Zirconium di(acetate) oxide exhibits excellent solubility characteristics in polar solvents, particularly water. The compound is readily soluble in water, forming clear aqueous solutions that maintain stability under normal conditions [16]. This high water solubility is attributed to the polar nature of the acetate ligands and the hydrophilic character of the zirconium-oxo core.

The solubility behavior extends to organic solvents as well. The compound shows good solubility in ethanol, making it compatible with ethoxide-based synthetic procedures commonly used in sol-gel chemistry [17]. Methanol is another effective solvent for the compound, and this compatibility has been utilized in various synthesis procedures for zirconium-containing materials [18]. The solubility in organic solvents depends on the polarity of the solvent, with more polar solvents generally providing better dissolution [19].

Solution behavior is significantly influenced by pH conditions. In acidic solutions, the compound exhibits enhanced solubility, which is attributed to the protonation of hydroxo groups and the stabilization of cationic species [20] [21]. This pH-dependent behavior is important for controlling the speciation and reactivity of zirconium in solution, particularly in applications involving hydrolysis and condensation reactions.

The formation of polynuclear species in solution has been extensively studied using various spectroscopic techniques. Time-resolved small-angle X-ray scattering studies have revealed that zirconium acetate solutions undergo structural evolution over time, leading to the formation of larger polymeric species and eventually gel formation at elevated temperatures [22]. This solution chemistry is crucial for understanding the behavior of the compound in various applications, including catalysis and materials synthesis.

Spectroscopic Fingerprints

Infrared Spectral Signatures

The infrared spectroscopic signature of zirconium di(acetate) oxide provides detailed information about the molecular structure and bonding environment within the compound. The spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes of the acetate ligands, zirconium-oxygen bonds, and associated water molecules [9] [23].

The hydroxyl stretching region around 3500 wavenumbers shows strong, broad absorption bands attributed to O-H stretching vibrations from both coordinated water molecules and hydroxo groups associated with the zirconium centers [23]. These bands are typically broad due to hydrogen bonding interactions and the presence of multiple hydroxyl environments within the structure.

The carbonyl region provides crucial information about acetate coordination. A characteristic band at 1710 wavenumbers corresponds to C=O stretching of the acetate groups [17] [24]. Additionally, the asymmetric carboxylate stretching mode appears at 1590 wavenumbers, while the symmetric mode would be expected at lower frequencies [9]. The frequency separation between these modes confirms the bridging bidentate coordination of the acetate ligands.

Water-related vibrations are evident at 1650 wavenumbers, corresponding to H-O-H bending modes of coordinated or crystallization water molecules [23]. The presence of these bands indicates the hydrated nature of the compound and the importance of water in stabilizing the overall structure.

Metal-ligand vibrations appear in the lower frequency region. Strong bands at 1567 wavenumbers are assigned to Zr-O-C bond vibrations, indicating the formation of zirconium-acetate linkages [23]. Similarly, bands at 1455 wavenumbers correspond to Zr-OH bond vibrations, confirming the presence of hydroxo ligands coordinated to zirconium centers [23].

X-ray Absorption Fine Structure Features

X-ray absorption fine structure spectroscopy provides detailed information about the local coordination environment around zirconium atoms in the compound. The zirconium K-edge spectra reveal characteristic features that are diagnostic of the coordination geometry and local structure [25] [26].

Extended X-ray absorption fine structure analysis has been particularly valuable for determining precise bond distances and coordination numbers. The first coordination shell around zirconium atoms shows a split peak structure, indicating the presence of two distinct zirconium-oxygen distances [6]. The shorter distance at 2.119 Angstroms corresponds to bonds with μ₃-oxygen atoms, while the longer distance at 2.252 Angstroms is associated with μ-oxygen atoms from carboxylate ligands [6].

X-ray absorption near-edge structure features provide information about the electronic structure and coordination geometry. The pre-edge region shows weak absorption features that are characteristic of the d0 electronic configuration of zirconium in the +4 oxidation state [27]. The main edge position and shape are consistent with octahedral coordination of zirconium by oxygen ligands [27] [28].

The extended fine structure oscillations contain information about more distant coordination shells. Analysis of these oscillations has revealed the presence of zirconium-zirconium correlations at distances consistent with polynuclear cluster formation [6] [12]. These longer-range correlations provide evidence for the extended structure of the compound and confirm the presence of multiple zirconium centers within the molecular framework.

Solution-phase synthesis represents the most widely employed approach for preparing zirconium di(acetate) oxide precursors, offering superior control over stoichiometry, morphology, and crystalline phase formation compared to solid-state methods [1] [2] [3]. This methodology encompasses both aqueous and non-aqueous synthetic routes, each characterized by distinct reaction mechanisms and product characteristics.

Aqueous Precipitation Routes

Aqueous precipitation methods constitute the primary synthetic pathway for zirconium di(acetate) oxide preparation, leveraging the controlled hydrolysis and complexation of zirconium precursors in aqueous media [1] [4] [5]. The fundamental mechanism involves the stepwise replacement of hydrolysis species through acetate coordination, leading to the formation of well-defined polynuclear complexes.

The most thoroughly characterized aqueous precipitation route employs zirconium oxychloride octahydrate as the primary precursor. When zirconium oxychloride is dissolved in aqueous solution at concentrations of 0.1 molar, initial tetranuclear hydrolysis species [Zr₄(OH)₈(OH₂)₁₆]⁸⁺ dominate the solution speciation [4] [5]. Upon stepwise addition of acetic acid, these tetranuclear species undergo structural rearrangement to form hexanuclear acetate complexes with the composition Zr₆(O)₄(OH)₄(CH₃COO)₁₂ [5]. This transformation occurs through ligand exchange mechanisms where acetate anions progressively replace terminal water molecules while preserving the core zirconium-oxygen framework.

Extended X-ray Absorption Fine Structure spectroscopy studies have confirmed that the hexanuclear species maintains identical structural characteristics in both solution and solid phases [4] [5]. The reaction proceeds optimally at pH values between 0.3 and 1.8, with equilibration times extending from several weeks to ensure complete precursor conversion [4]. Temperature control during synthesis remains critical, with reaction temperatures maintained between room temperature and 80°C to prevent premature precipitation or decomposition [1].

Alternative aqueous precipitation protocols employ pH adjustment strategies to enhance product homogeneity and control particle size distribution. The addition of ammonium hydroxide to zirconium oxychloride-acetic acid solutions at pH values between 6 and 8 promotes the formation of zirconium oxy-hydroxy-acetate complexes with compositions such as Zr₄O₃(OH)₇(CH₃COO)₃·5H₂O [2]. These complexes demonstrate enhanced thermal stability and serve as excellent precursors for subsequent calcination to zirconium oxide [2].

Homogeneous precipitation methods utilizing thermal decomposition of urea provide additional control over nucleation and growth processes [3]. In these systems, zirconium oxychloride solutions are combined with urea, and thermal decomposition of urea gradually increases solution pH, promoting controlled precipitation of hydrous zirconium oxide species [3]. This approach yields products with high surface areas exceeding 148 square meters per gram and demonstrates superior ion exchange properties [3].

Microwave-assisted aqueous precipitation represents a recent advancement in synthesis methodology, offering significantly reduced reaction times and enhanced phase purity [6]. The protocol involves dissolving 0.1 molar zirconium acetate in ethanol-water mixtures, followed by pH adjustment to 8 using ammonia solution [6]. Microwave irradiation at 2.45 gigahertz for 5 minutes produces well-crystallized zirconium oxide nanoparticles with controlled morphology [6].

| Synthesis Method | Precursor Materials | pH Range | Temperature (°C) | Reaction Time | Product Phase |

|---|---|---|---|---|---|

| Aqueous Precipitation from Zirconium Oxychloride | ZrOCl₂·8H₂O + Acetic acid | 0.3-1.8 | Room temperature-80 | Several weeks | Hexanuclear Zr₆O₄(OH)₄(CH₃COO)₁₂ |

| Aqueous Precipitation with pH Control | ZrOCl₂·8H₂O + CH₃COOH + NH₄OH | 6-8 | Room temperature | 12-24 hours | Zr₄O₃(OH)₇(CH₃COO)₃·5H₂O |

| Homogeneous Precipitation with Urea | ZrOCl₂·8H₂O + Urea (thermal decomposition) | 4-7 | Room temperature | 12 hours | Hydrous zirconium oxide |

| Microwave-Assisted Precipitation | Zr(acetate) + Ethanol + NH₃ solution | 8 | Microwave irradiation | 5 minutes microwave | ZrO₂ nanoparticles |

Non-aqueous Solvent Systems

Non-aqueous synthesis protocols offer distinct advantages for zirconium di(acetate) oxide preparation, including enhanced control over particle size, morphology, and phase composition while avoiding complications associated with competitive hydrolysis reactions [7] [8] [9]. These methodologies typically employ organic solvents such as alcohols, ethers, or specialized coordinating solvents to facilitate controlled precursor decomposition and oxide formation.

Alcohol-based non-aqueous systems represent the most extensively studied category of non-aqueous synthesis routes [10] [7]. In these protocols, zirconium acetate precursors are dissolved in anhydrous ethanol, often with additional deionized water to control hydrolysis kinetics [10]. The synthesis proceeds through controlled hydrolysis and condensation reactions, with the alcohol serving both as solvent and potential ligand [7]. Temperature control between 110°C and 160°C enables fine-tuning of crystalline phase formation, with lower temperatures favoring cubic zirconium oxide phases that transform to monoclinic structures upon heating above 500°C [11].

Solvothermal synthesis in non-aqueous media provides exceptional control over nanoparticle characteristics through manipulation of reaction temperature, pressure, and precursor concentration [12] [9]. The mechanism involves dissolution of zirconium precursors in organic solvents followed by heating in sealed autoclaves at temperatures between 180°C and 340°C [9]. Under these conditions, precursor decomposition occurs through elimination reactions, leading to the formation of small amorphous particles that subsequently crystallize into well-defined nanocrystals [9].

Detailed mechanistic studies using nuclear magnetic resonance spectroscopy and X-ray pair distribution function analysis have revealed that non-aqueous synthesis proceeds through a two-stage mechanism [9] [13]. Initial precursor decomposition generates amorphous intermediate species with sizes below 2 nanometers, followed by nucleation and growth of crystalline particles through second-order kinetic processes [9]. This mechanism explains the exceptional control over final particle size achievable through manipulation of precursor decomposition rates [9] [13].

Specialized coordinating solvents such as trioctylphosphine oxide enable sophisticated control over nanocrystal architecture [9] [13]. In these systems, the coordinating solvent functions simultaneously as reaction medium and surface passivating agent, preventing uncontrolled aggregation while promoting controlled crystal growth [9]. The presence of coordinating ligands also influences precursor decomposition kinetics, with stronger coordination leading to higher decomposition temperatures and smaller final particle sizes [13].

Non-aqueous sol-gel methods employing metal alkoxides offer additional synthetic versatility [7] [14]. These protocols typically utilize zirconium isopropoxide or similar alkoxide precursors in organic solvents, with controlled addition of water or other nucleophiles to initiate sol-gel transitions [7]. The absence of competing ionic species in non-aqueous media enables formation of highly pure products with excellent stoichiometric control [7].

Temperature-programmed synthesis in non-aqueous media allows precise control over phase evolution and particle size distribution [11]. Systematic variation of synthesis temperature from 110°C to 160°C demonstrates clear correlations between processing conditions and final product characteristics, with cubic phases predominating at lower temperatures and tetragonal phases becoming increasingly stable with elevated temperature [11].

Solid-State Synthesis Techniques

Solid-state synthesis methodologies provide alternative pathways for zirconium di(acetate) oxide preparation, particularly advantageous for large-scale production and applications requiring specific crystalline phases or morphologies [15] [16] [17]. These approaches typically involve high-temperature reactions between solid precursors, enabling formation of dense, highly crystalline materials with controlled phase composition.

Mechanochemical activation represents a prominent solid-state synthesis approach, utilizing mechanical energy to promote chemical reactions between solid precursors at relatively low temperatures [16]. The methodology employs high-energy ball milling of zirconium chloride and lithium oxide precursors, generating ultrafine zirconium oxide powders through mechanically activated solid-state reactions [16]. This approach offers significant advantages including reduced reaction temperatures (300-500°C), shortened processing times, and enhanced phase purity compared to conventional thermal methods [16].

Conventional solid-state reaction synthesis involves direct thermal treatment of mixed oxide precursors at elevated temperatures, typically ranging from 1200°C to 1800°C [15] [17]. The methodology requires intimate mixing of starting materials, often achieved through wet grinding or co-precipitation of precursor salts followed by calcination [15]. Temperature control proves critical for achieving desired phase composition, with specific temperature ranges favoring formation of particular zirconium oxide polymorphs [15].

Carbothermal reduction synthesis offers a unique pathway for producing zirconium-containing compounds through high-temperature reaction of zirconium acetate precursors with carbon sources [18] [19]. The process involves mixing zirconium acetate with organic carbon precursors such as sucrose, followed by thermal treatment at temperatures between 1600°C and 1650°C under inert atmosphere [18]. This methodology enables formation of zirconium carbide nanoparticles with controlled size and composition, demonstrating the versatility of acetate precursors for producing diverse zirconium-containing materials [18].

Autocreuset growth processes represent specialized solid-state synthesis techniques employed for producing large single crystals of zirconium oxide [20]. This methodology utilizes radio-frequency heating to melt zirconium oxide powder at temperatures approaching 2750°C within a self-crucible arrangement [20]. The process requires addition of stabilizing oxides such as yttrium oxide or calcium oxide to achieve cubic zirconium oxide formation [20]. Controlled cooling and crystal growth from the melt produces high-quality single crystals suitable for optical and electronic applications [20].

Thermal decomposition of organometallic precursors provides controlled pathways for solid-state oxide formation [21] [22]. Zirconium acetate complexes undergo systematic decomposition when heated in various atmospheres, with decomposition pathways influenced by atmosphere composition, heating rate, and maximum temperature [21]. Decomposition in ammonia atmosphere promotes formation of nitrogen-doped zirconium oxide with enhanced surface area and improved catalytic properties [21].

| Method | Starting Materials | Temperature (°C) | Atmosphere | Duration | Product Characteristics |

|---|---|---|---|---|---|

| Mechanochemical Activation | ZrCl₄ + Li₂O | 300-500 | Air/Inert | Hours | Ultrafine ZrO₂ powder |

| Conventional Solid-State Reaction | ZrO₂ + Other metal oxides | 1200-1800 | Air/Oxygen | 4-24 hours | Dense crystalline ZrO₂ |

| Carbothermal Reduction | Zr(acetate) + Carbon source | 1600-1650 | Inert/Reducing | 2-6 hours | ZrC nanoparticles |

| Autocreuset Growth Process | ZrO₂ powder + Y₂O₃/CaO | 2750 | RF heating | Continuous | Single crystal CZ |

| Thermal Decomposition of Precursors | Zr(acetate) complexes | 300-1000 | Air/Nitrogen/Ammonia | 2-12 hours | Phase-pure ZrO₂ |

Phase evolution during solid-state synthesis follows predictable patterns dependent on temperature and atmosphere composition [23] [21]. Initial decomposition of acetate precursors occurs between 300°C and 500°C, producing amorphous or poorly crystalline intermediate phases [23]. Subsequent crystallization at higher temperatures leads to formation of specific zirconium oxide polymorphs, with tetragonal phases predominating at intermediate temperatures and monoclinic phases becoming stable above 650°C [23].

Atmosphere control during solid-state synthesis enables manipulation of final product characteristics [21]. Synthesis in air atmosphere typically produces stoichiometric zirconium oxide, while reducing atmospheres can lead to oxygen-deficient phases with altered electronic properties [21]. Ammonia atmosphere synthesis promotes nitrogen incorporation and enhanced surface area development [21].

Advanced Characterization Techniques

Comprehensive characterization of zirconium di(acetate) oxide requires sophisticated analytical techniques capable of elucidating structural, thermal, and spectroscopic properties across multiple length scales [24] [25] [26]. Advanced characterization approaches provide critical insights into crystalline structure, phase composition, thermal behavior, and molecular-level coordination environments essential for understanding synthesis-structure-property relationships.

X-ray Diffraction Analysis

X-ray diffraction analysis serves as the primary technique for structural characterization of zirconium di(acetate) oxide compounds, providing definitive identification of crystalline phases, lattice parameters, and crystallite size distributions [24] [27] [28]. The methodology employs copper Kα radiation (wavelength 1.5406 Å) to probe atomic-scale structural arrangements, enabling differentiation between various zirconium oxide polymorphs and acetate-containing precursor phases [24] [28].

Monoclinic zirconium oxide exhibits characteristic diffraction patterns with space group P2₁/c and lattice parameters a=5.146 Å, b=5.200 Å, c=5.315 Å [24] [27]. The most prominent diffraction peaks occur at 2θ values of 28.2°, 31.5°, 34.4°, and 50.0°, corresponding to the (111), (101), (110), and (202) crystal planes respectively [24] [28]. Crystallite size determination using the Scherrer equation typically yields values between 15 and 50 nanometers for monoclinic phases produced through conventional synthesis routes [24] [28].

Tetragonal zirconium oxide demonstrates distinctly different diffraction characteristics with space group P4₂/nmc and lattice parameters a=3.596 Å, c=5.177 Å [24] [27]. Major diffraction peaks appear at 2θ values of 30.3°, 50.1°, and 60.1°, corresponding to (101), (202), and (211) reflections [24]. The tetragonal phase typically exhibits smaller crystallite sizes ranging from 10 to 30 nanometers, reflecting the metastable nature of this polymorph [24] [27].

Cubic zirconium oxide, stabilized through addition of dopant oxides, shows face-centered cubic symmetry with space group Fm3m and lattice parameter a=5.124 Å [27]. The cubic phase exhibits characteristic peaks at 2θ values of 30.0°, 34.9°, and 50.3°, with crystallite sizes ranging from 20 to 100 nanometers depending on synthesis conditions and stabilizer concentration [27].

Hexanuclear zirconium acetate complexes demonstrate unique diffraction patterns reflecting their molecular crystal structure [5]. The compound Zr₆O₄(OH)₄(CH₃COO)₁₂·8.5H₂O crystallizes in triclinic space group P-1 with lattice parameters a=13.24 Å, b=13.89 Å, c=14.09 Å [5]. Low-angle diffraction peaks at 2θ values of 8.2°, 12.4°, 16.8°, and 20.1° indicate the large unit cell characteristic of these polynuclear complexes [5].

| Compound | Space Group | Lattice Parameters (Å) | Major 2θ Peaks (°) | Crystallite Size (nm) | Typical Applications |

|---|---|---|---|---|---|

| Monoclinic ZrO₂ | P2₁/c | a=5.146, b=5.200, c=5.315 | 28.2, 31.5, 34.4, 50.0 | 15-50 | Refractories, pigments |

| Tetragonal ZrO₂ | P4₂/nmc | a=3.596, c=5.177 | 30.3, 50.1, 60.1 | 10-30 | Electronics, catalysts |

| Cubic ZrO₂ | Fm3m | a=5.124 | 30.0, 34.9, 50.3 | 20-100 | Jewelry, optics |

| Zr₆O₄(OH)₄(CH₃COO)₁₂·8.5H₂O | Triclinic P-1 | a=13.24, b=13.89, c=14.09 | 8.2, 12.4, 16.8, 20.1 | Single crystal | Precursor synthesis |

Phase identification protocols employ comparison with standard diffraction databases, including the Crystallography Open Database and International Centre for Diffraction Data files [24] [27]. Quantitative phase analysis utilizes Rietveld refinement methods to determine relative phase concentrations in multi-phase samples [27]. Peak broadening analysis through the Scherrer equation enables crystallite size determination, while Williamson-Hall plots provide insights into microstrain effects [24] [28].

Temperature-dependent X-ray diffraction studies reveal phase transformation behavior during thermal treatment [23] [11]. In-situ diffraction measurements demonstrate the progression from amorphous precursors through crystalline intermediate phases to final stable oxide structures [23]. These studies provide critical information for optimizing synthesis conditions and predicting thermal stability limits [11].

Thermogravimetric-Differential Scanning Calorimetry

Thermogravimetric analysis coupled with differential scanning calorimetry provides comprehensive characterization of thermal decomposition behavior, phase transformation kinetics, and thermal stability limits for zirconium di(acetate) oxide compounds [23] [29] [30]. This methodology simultaneously monitors mass changes and heat flow as functions of temperature, enabling identification of decomposition mechanisms and calculation of kinetic parameters [23] [30].

Zirconium acetate precursors exhibit characteristic multi-step decomposition profiles with initial mass loss onset temperatures between 179°C and 198°C [23]. The primary decomposition event occurs at peak temperatures ranging from 207°C to 227°C, corresponding to elimination of acetate ligands and formation of zirconium oxide [23]. Total mass losses typically range from 40% to 60%, consistent with conversion from acetate precursors to anhydrous oxide products [23].

Differential scanning calorimetry analysis reveals predominantly exothermic decomposition processes for zirconium acetate complexes, indicating the energetically favorable nature of acetate elimination and oxide formation [23]. Peak temperatures demonstrate systematic dependence on heating rate, with higher heating rates producing correspondingly higher peak temperatures due to thermal lag effects [23]. Kinetic analysis using Kissinger and Ozawa methods yields activation energies between 103 and 106 kilojoules per mole for acetate decomposition processes [23].

Hydrous zirconium oxide precursors demonstrate distinctly different thermal behavior characterized by initial endothermic dehydration between 100°C and 150°C, followed by crystallization events at higher temperatures [3] [29]. The dehydration process typically accounts for 20% to 30% mass loss, corresponding to elimination of physisorbed and chemisorbed water molecules [3]. Subsequent crystallization occurs through exothermic processes with activation energies ranging from 80 to 120 kilojoules per mole [29].

Hexanuclear zirconium acetate complexes exhibit complex multi-step decomposition profiles reflecting their sophisticated molecular structure [5]. Initial decomposition begins around 150°C to 200°C with elimination of water molecules, followed by acetate ligand decomposition between 250°C and 350°C [5]. The total mass loss of 45% to 55% corresponds to formation of zirconium oxide from the polynuclear precursor [5].

| Sample Type | Initial Decomposition T (°C) | Peak Temperature (°C) | Weight Loss (%) | DSC Peak Type | Final Product | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|---|

| Zr(acetate) precursor | 179-198 | 207-227 | 40-60 | Exothermic | ZrO₂ | 103-106 |

| Hydrous Zr oxide | 100-150 | 200-300 | 20-30 | Endothermic | Anhydrous ZrO₂ | 80-120 |

| Zr₆O₄(OH)₄(CH₃COO)₁₂ | 150-200 | 250-350 | 45-55 | Multi-step | ZrO₂ + volatile products | 90-130 |

| ZrO₂ nanoparticles | Stable to 500 | N/A | <5 | No peaks | ZrO₂ | N/A |

| Zr-acetate complexes | 170-220 | 200-280 | 35-50 | Exothermic | ZrO₂ | 95-115 |

Atmosphere effects during thermogravimetric analysis significantly influence decomposition pathways and final product characteristics [21]. Analysis in air atmosphere promotes complete oxidation to stoichiometric zirconium oxide, while inert atmosphere analysis may lead to formation of oxygen-deficient phases [21]. Ammonia atmosphere analysis demonstrates enhanced surface area development and potential nitrogen incorporation [21].

Temperature programming strategies enable optimization of thermal treatment conditions for specific applications [30]. Controlled heating rates between 5°C and 15°C per minute provide optimal resolution of individual decomposition events while maintaining reasonable analysis times [23] [30]. Multi-step heating programs with isothermal holds at critical temperatures enable detailed study of intermediate phase formation and stability [30].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides unique insights into local coordination environments, molecular dynamics, and structural evolution in zirconium di(acetate) oxide systems through observation of ⁹¹Zr and other relevant nuclei [25] [26] [31]. Solid-state NMR techniques prove particularly valuable for characterizing amorphous and poorly crystalline phases that remain challenging to analyze through conventional diffraction methods [25] [31].

⁹¹Zirconium solid-state NMR spectroscopy enables direct probing of zirconium coordination environments in both crystalline and amorphous phases [25] [26] [31]. The ⁹¹Zr nucleus exhibits quadrupolar behavior (spin I = 5/2), making it sensitive to local electric field gradients and coordination geometry variations [31] [32]. High magnetic field measurements at 19.6 Tesla and 35.2 Tesla provide enhanced resolution necessary for distinguishing subtle structural differences between zirconium sites [25] [26].

Zirconium oxide polymorphs demonstrate characteristic ⁹¹Zr NMR signatures enabling unambiguous phase identification [32]. Monoclinic zirconium oxide exhibits distinctive quadrupolar coupling parameters reflecting the asymmetric coordination environment of seven-coordinate zirconium sites [32]. Tetragonal and cubic phases show different NMR parameters corresponding to their respective eight-coordinate zirconium environments [32].

Metal-organic framework systems containing zirconium demonstrate exceptional sensitivity of ⁹¹Zr NMR parameters to local structural variations [25] [26]. The technique readily distinguishes between different zirconium cluster types, coordination geometries, and the presence of defects or guest molecules [25]. Systematic studies of UiO-66, MOF-801, and related materials demonstrate the capability for detailed structural characterization of complex zirconium-containing architectures [25] [26].

¹³Carbon and ¹H NMR spectroscopy provide complementary information regarding acetate ligand environments and molecular dynamics in precursor complexes [33] [9]. Solution-state NMR studies enable monitoring of precursor conversion kinetics and identification of intermediate species during synthesis [9] [13]. Time-resolved NMR measurements reveal the progressive transformation from molecular precursors through oligomeric intermediates to final oxide products [9].

Density functional theory calculations support NMR peak assignments and enable correlation between observed NMR parameters and specific structural features [25] [26]. Computational modeling at the B3LYP/aug-cc-pVDZ level provides accurate predictions of quadrupolar coupling constants and chemical shifts for comparison with experimental observations [13]. This combined experimental-computational approach enables detailed molecular-level understanding of structural evolution during synthesis [25] [13].

Dynamic nuclear polarization techniques enhance NMR sensitivity for challenging systems with low natural abundance or long relaxation times [26]. These methods prove particularly valuable for studying surface sites and defect structures that represent small fractions of total zirconium content but exert significant influence on material properties [26].

Variable temperature NMR studies reveal molecular dynamics and phase transformation behavior [33]. Temperature-dependent measurements enable characterization of ligand mobility, coordination changes, and thermal decomposition pathways [33]. These studies provide crucial information for optimizing synthesis conditions and predicting thermal stability limits [33].